Phosphazene base P2-Et

Catalog No.
S780838
CAS No.
165535-45-5
M.F
C12H35N7P2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphazene base P2-Et

CAS Number

165535-45-5

Product Name

Phosphazene base P2-Et

IUPAC Name

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C12H35N7P2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3

InChI Key

CFUKEHPEQCSIOM-UHFFFAOYSA-N

SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Canonical SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Strong and Non-Ionic Base:

Phosphazene base P2-Et stands out as an extremely strong yet neutral (non-ionic) base. This characteristic allows it to excel in reactions where conventional ionic bases might not be suitable. Its superior basicity makes it effective in deprotonating various organic molecules, facilitating diverse chemical transformations [, ].

Catalysis in Organic Transformations:

P2-Et serves as a potent catalyst for a wide range of organic reactions. One prominent application is in palladium-catalyzed cross-coupling reactions, where it forms a synergistic partnership with specific precatalysts like tBuXPhos or tBuBrettPhos G3 to efficiently couple different organic fragments [, ].

Deprotonation and Functionalization:

The strong deprotonating ability of P2-Et enables the generation of reactive carbanions from specific organic molecules. For instance, it can deprotonate ortho-halobenzyl sulfones, leading to the formation of α-sulfonyl benzylic carbanions, which are valuable intermediates in organic synthesis [, ].

Conversion and Alkylation Reactions:

P2-Et finds application in the conversion of vinyl sulfones to allyl sulfones, a transformation crucial for the synthesis of various functionalized molecules []. Additionally, it can facilitate α-alkylation reactions, as demonstrated in the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam [].

Origin and Significance:

Phosphazene bases are synthetic compounds not found naturally. P2-Et holds significance in scientific research due to its unique combination of strong basicity and neutral charge []. Unlike traditional strong bases like alkali metal hydroxides (charged), P2-Et can participate in reactions where a charged base might hinder the process.


Molecular Structure Analysis

P2-Et possesses a cage-like structure with alternating phosphorus and nitrogen atoms forming the backbone. Five dimethylamino groups (N(CH3)2) are attached to the phosphorus atoms, and an ethyl group (CH2CH3) occupies one of the remaining two nitrogen sites []. This structure creates a delocalized network of electron density around the molecule, contributing to its strong basicity.


Chemical Reactions Analysis

Synthesis:

Reactions as a Base:

P2-Et excels in reactions where other bases fail due to its non-ionic nature []. Some examples include:

  • Palladium-catalyzed cross-coupling reactions: P2-Et, when used with specific precatalysts, facilitates reactions for creating carbon-carbon bonds.

  • Deprotonation of ortho-halobenzyl sulfones: P2-Et abstracts a proton (H+) from these molecules, generating reactive carbanions useful in organic synthesis.

  • Conversion of vinyl sulfones to allyl sulfones: P2-Et promotes the rearrangement of vinyl sulfones into structurally different allyl sulfones.

Balanced chemical equations for these specific reactions are not readily available in open-source scientific literature.

Decomposition:

Information on the specific decomposition pathways of P2-Et is limited in publicly available scientific research.


Physical And Chemical Properties Analysis

  • A colorless or white solid at room temperature.
  • Soluble in organic solvents like dichloromethane and acetonitrile.
  • Moisture sensitive, potentially reacting with water to release volatile amines.
Limited data availability

Melting point, boiling point, and specific stability data are currently not available in open-source scientific literature.

P2-Et functions as a Brønsted-Lowry base, accepting a proton (H+) from acidic substrates. The delocalized electron density across the molecule allows it to efficiently stabilize the negative charge formed after proton acceptance, contributing to its strong basicity.

Detailed mechanistic pathways for specific reactions involving P2-Et are not widely reported.

P2-Et is classified as a dangerous good due to its potential hazards []. Here's a summary of the safety concerns:

  • Corrosivity: P2-Et may cause skin and eye irritation or burns [].
  • Toxicity: Data on specific toxicity is limited, but exposure should be avoided.
  • Reactivity: May react with water or acids, releasing flammable or toxic gases [].

Phosphazene base P2-Et is known for its ability to deprotonate weak acids, making it a valuable reagent in organic synthesis. It can facilitate reactions such as:

  • Nucleophilic substitutions: It acts as a strong nucleophile in the presence of electrophiles.
  • Elimination reactions: Its basicity allows it to promote elimination processes effectively.
  • Condensation reactions: It can enhance the formation of carbon-carbon or carbon-nitrogen bonds through condensation.

These reactions are often advantageous in synthesizing complex organic molecules and pharmaceuticals .

Phosphazene base P2-Et can be synthesized through several methods:

  • Phosphazene Formation: The reaction of phosphorus trichloride with amines leads to the formation of phosphazenes. The introduction of ethyl groups can be achieved through subsequent alkylation.
  • Base-Catalyzed Reactions: Utilizing other phosphazene bases as catalysts can facilitate the synthesis of Phosphazene base P2-Et from simpler precursors.

These synthesis methods emphasize the compound's versatility and adaptability in various chemical environments .

Phosphazene base P2-Et finds applications in several fields:

  • Organic Synthesis: It is employed as a base in various organic transformations, particularly where strong non-ionic bases are required.
  • Catalysis: Its unique properties make it suitable for use in catalytic processes.
  • Research and Development: This compound serves as a reagent in academic and industrial research settings, particularly in the development of new synthetic methodologies .

Phosphazene base P2-Et belongs to a class of phosphazene bases known for their strong basicity and neutral character. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Phosphazene base P4-EtC16H44N8P4Higher molecular weight; more sterically hindered
Phosphazene base P2-iPrC12H25N7P2Isopropyl groups provide different steric effects
Phosphazene base P2-MeC10H25N7P2Methyl groups; offers different solubility profiles

Uniqueness of Phosphazene Base P2-Et

Phosphazene base P2-Et stands out due to its exceptional strength as a non-ionic base, making it particularly effective in scenarios where other bases might be ineffective. Its balance between basicity and neutrality allows for a wide range of applications without introducing ionic species that could interfere with sensitive reactions .

The synthesis of phosphazene base P2-Et has undergone significant evolution since its initial development. From traditional multi-step processes to more streamlined approaches, researchers have continuously refined the synthetic pathways to enhance efficiency, yield, and scalability.

Novel One-Pot Synthesis Routes

The development of one-pot synthesis methods for phosphazene base P2-Et represents a significant advancement in phosphazene chemistry. A groundbreaking approach was introduced by Schwesinger and Dambacher, which strategically begins with cyclo-1,3-diphosphazane (compound 2) instead of the conventional method that requires coupling two separate P1 building blocks.

This novel synthetic route exploits a compound that already possesses the critical P–N–P alignment, enabling a more direct path to the target molecule. The procedure involves nucleophilic substitution of chlorine atoms and subsequent ring-opening with dimethylamine. This approach significantly streamlines the synthesis process compared to traditional methods.

The detailed one-pot procedure as described by Schwesinger and Dambacher involves the following key steps:

  • Dissolution of cyclo-1,3-diphosphazane (compound 2) in chlorobenzene
  • Cooling to -40°C followed by addition of gaseous dimethylamine
  • Warming to -10°C with additional dimethylamine addition and acetonitrile as needed
  • Gradual warming to room temperature, followed by gentle heating to reflux
  • Conversion to the tetrafluoroborate salt through appropriate anion exchange

The reaction scheme can be represented as follows:

Starting with compound 2 (cyclo-1,3-diphosphazane):
$$ \text{PCl}5 + \text{C}2\text{H}5\text{NH}3\text{Cl} \rightarrow \text{cyclo-1,3-diphosphazane (2)} \rightarrow \text{P2-Et} $$

This one-pot procedure yields the phosphazene base in approximately 58% yield based on compound 3, which represents a significant improvement over traditional methods. The benefits of this approach include reduced reaction steps, fewer required purifications, and overall improved efficiency.

Comparative Analysis of Traditional vs. Optimized Methods

Table 1: Comparative Analysis of Traditional and Novel Synthesis Methods for P2-Et

ParameterTraditional MethodNovel Method (Schwesinger & Dambacher)
Starting materialsP1 building blocks A and BCyclo-1,3-diphosphazane (2)
Number of steps3 steps beyond P1 building block synthesis3 steps total
Total synthetic effortHigher (multiple steps from basic precursors)Approximately halved
Key intermediatesCoupling product CCompound 3·BF₄·HBF₄
YieldNot specified for complete process58% (one-pot procedure)
Purification requirementsMultiple purification stepsSingle recrystallization from MeOH
Reaction conditionsMultiple reaction vessels and conditionsOne-pot procedure possible

The novel synthesis method introduced by Schwesinger and Dambacher delivers several distinct advantages:

  • Approximately halves the synthetic effort required
  • Utilizes a more direct synthetic pathway starting with a compound already containing the P–N–P framework
  • Enables a one-pot procedure for part of the synthesis, reducing handling and potential yield losses
  • Results in a more practical and efficient route to this valuable synthetic reagent

When attempting to apply this synthetic route to modified P2 bases, researchers found limitations. Experiments with other primary ammonium chlorides (methylammonium chloride, isopropylammonium chloride) resulted in fragmentation along a different reaction pathway. Additionally, attempts using pyrrolidine as the secondary amine produced only low yields of poorly crystallizing P2 base salts. This highlights the specificity of the optimized method for the ethyl derivative.

Industrial-Scale Production and Purification Protocols

While detailed industrial-scale production protocols for phosphazene base P2-Et are not extensively documented in the academic literature, several important considerations and procedures have been established for larger-scale synthesis and purification.

The purification of phosphazene base P2-Et at scale typically involves recrystallization from methanol to obtain the tetrafluoroborate salt as colorless needles with a melting point of 205°C. The pure free base can subsequently be obtained through deprotonation followed by distillation, yielding a colorless liquid.

Table 2: Physical Properties of Phosphazene Base P2-Et

PropertyValueRelevance to Production
Molecular Weight339.40 g/molStoichiometric calculations
Boiling Point96°C/0.05 mmHgDistillation parameters
Refractive Indexn₂₀/D 1.492Quality control parameter
Density1.02 g/mL at 25°CProcess calculations
AppearanceColorless liquidQuality assessment
CAS Number165535-45-5Regulatory documentation

Industrial production must consider several critical factors:

  • Anhydrous Conditions: The strong basicity of P2-Et necessitates strict exclusion of moisture throughout the production process.

  • Safety Considerations: The compound is classified with the GHS05 hazard symbol, requiring appropriate safety protocols during manufacturing.

  • Purification Strategy: Industrial purification typically involves:

    • Anion exchange to the tetrafluoroborate salt
    • Recrystallization from methanol
    • Thermal decomposition to liberate the free base
    • Vacuum distillation to obtain the pure product
  • Quality Control: Commercial products typically specify ≥98.0% purity (NT), with analytical verification through NMR spectroscopy.

Some alternative approaches to industrial-scale production have been explored, such as the innovative method utilizing hydroxide trihydrate anion [OH(OH₂)₃]⁻ generated through the reaction of a strongly basic phosphazene (Schwesinger base) with water. This approach allows for the synthesis of the Schwesinger base from its hydrochloride salt after anion exchange with excellent yields exceeding 97%. This method may offer advantages for larger-scale production by avoiding the use of hazardous metal amides in liquid ammonia.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P2-Et

Dates

Modify: 2023-08-15

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